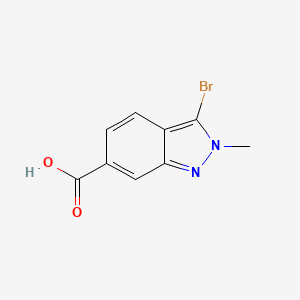

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Description

Properties

CAS No. |

1638761-43-9 |

|---|---|

Molecular Formula |

C9H7BrN2O2 |

Molecular Weight |

255.07 g/mol |

IUPAC Name |

3-bromo-2-methylindazole-6-carboxylic acid |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14) |

InChI Key |

WQVBEUHSEJGFHE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Topic: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid chemical structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

CAS Number: 1638761-43-9 Molecular Formula: C₉H₇BrN₂O₂ Molecular Weight: 255.07 g/mol [1][2]

Introduction & Significance

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a specialized heterocyclic building block used primarily in the discovery of small-molecule therapeutics. It belongs to the 2H-indazole class, a scaffold distinct from the more common 1H-indazoles due to its fixed quinoid-like electronic structure.

This compound serves as a critical "bifunctional core" in medicinal chemistry:

-

The C3-Bromine acts as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or heteroaryl groups to target kinase hinge regions or hydrophobic pockets.

-

The C6-Carboxylic Acid provides a vector for solubility-enhancing groups or specific hydrogen-bonding interactions via amide coupling.

-

The N2-Methyl Group locks the tautomeric state, preventing the N1-H/N2-H shift typical of unsubstituted indazoles. This rigidity often improves selectivity and metabolic stability in drug candidates.

Structural Analysis & Electronic Properties

The 2H-Indazole Core

Unlike 1H-indazoles, which retain full benzenoid aromaticity in the fused ring, 2H-indazoles (substituted at N2) adopt a resonance structure with significant quinoid character . This affects the electron density distribution:

-

Nucleophilicity: The N2-methyl group increases electron density in the pyrazole ring, making the C3 position susceptible to electrophilic aromatic substitution (if not already halogenated) or stabilizing the oxidative addition step in catalytic cycles.

-

Geometry: The N2-substituent projects into a different vector than an N1-substituent, altering the shape complementarity within enzyme active sites.

Regiochemistry of the Substituents

-

Position 2 (Methyl): Fixed alkylation prevents proton transfer.

-

Position 3 (Bromo): Sterically unencumbered, highly reactive toward Pd(0).

-

Position 6 (Carboxyl): Located on the benzenoid ring, effectively para to the bridgehead carbon, ensuring electronic communication with the heterocyclic core.

Synthetic Pathways[3][4]

The synthesis of this specific isomer requires careful control of regioselectivity, particularly during the methylation step, as indazoles preferentially alkylate at N1 under thermodynamic control.

Validated Synthetic Route

The most robust protocol proceeds via the methylation of methyl 1H-indazole-6-carboxylate, followed by separation and functionalization.

Step 1: Methylation of Methyl 1H-indazole-6-carboxylate

-

Reagents: Methyl iodide (MeI) or Dimethyl sulfate (Me₂SO₄), K₂CO₃, Acetone or DMF.

-

Mechanism: Sₙ2 substitution.

-

Challenge: Produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.

-

Optimization: Use of Trimethyloxonium tetrafluoroborate (Meerwein's salt) in dichloromethane can favor the kinetic N2-alkylation product [1].

Step 2: Isolation of the N2-Isomer

-

Method: Column chromatography (Silica gel).

-

Differentiation: The N2-methyl isomer (Methyl 2-methyl-2H-indazole-6-carboxylate) typically exhibits a lower retention factor (Rf) or distinct melting point compared to the N1-isomer.

-

Confirmation: ¹H NMR is diagnostic. The N2-Me singlet usually appears downfield (~4.1 ppm) compared to N1-Me (~4.0 ppm), and NOE (Nuclear Overhauser Effect) correlations can confirm proximity to C3-H.

Step 3: Regioselective C3-Bromination

-

Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile; or Br₂ in Acetic Acid.

-

Conditions: Room temperature to 60°C.

-

Outcome: Electrophilic aromatic substitution occurs exclusively at C3 due to the directing effect of the N2-nitrogen and the electron-rich nature of the pyrazole ring.

-

Intermediate: Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1434142-10-5).

Step 4: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water/MeOH (3:1:1).

-

Conditions: Stir at RT for 2-4 hours, then acidify with HCl to pH 3.

-

Product: Precipitates as a white to off-white solid (Target Acid).

Experimental Data Specifications

Physical Properties (Predicted/Analogous)

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Low in water; soluble in DMSO, DMF, and warm Methanol.

-

pKa (Acid): ~3.8 - 4.2 (Carboxylic acid).

-

pKa (Base): The N1 nitrogen is weakly basic but less available due to the N2-methyl steric block.

Spectroscopic Identification (Expected)

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H) | -COOH |

| δ 8.25 (s, 1H) | C7-H (Ortho to COOH) | |

| δ 7.80 (d, 1H) | C4-H | |

| δ 7.65 (d, 1H) | C5-H | |

| δ 4.15 (s, 3H) | N-CH₃ (Distinctive for 2-Me) | |

| LC-MS | m/z 255/257 [M+H]⁺ | 1:1 Isotopic pattern (⁷⁹Br/⁸¹Br) |

Reactivity & Applications

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is chemically distinct from typical aryl bromides. It is highly activated for oxidative addition.

-

Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Na₂CO₃ or Cs₂CO₃.

-

-

Buchwald-Hartwig: Allows C-N bond formation to introduce amine side chains.

Amide Coupling

The C6-COOH is used to attach the "tail" of the drug molecule.

-

Protocol: Standard activation with HATU or EDC/HOBt in DMF/DIPEA.

-

Role: This position often projects into the solvent-exposed region of a kinase active site, making it ideal for attaching solubilizing morpholine or piperazine moieties.

Case Study: Kinase Inhibitors

Indazole derivatives are frequent scaffolds in VEGFR and FGFR inhibitors. The 2-methyl-2H-indazole core provides a specific shape that can avoid steric clashes found with 1H-indazoles in restricted pockets.

References

- Cheung, M. et al. "Regioselective Synthesis of 2-Substituted Indazoles." Journal of Organic Chemistry, 2003.

-

ChemicalBook. "Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (CAS 1434142-10-5)." Link

-

BLD Pharm. "3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS 1638761-43-9)."[1][2] Link

-

PubChem. "Indazole Structure and Reactivity." National Library of Medicine. Link

-

BenchChem. "Optimizing reaction conditions for bromo-indazole synthesis." Link

Sources

Technical Guide: Sourcing and Quality Assurance of 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

The following technical guide details the sourcing, availability, and quality assurance protocols for 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS: 1638761-43-9) and its primary commercial precursor, the methyl ester (CAS: 1434142-10-5).

Executive Summary

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and receptor modulators. Its structural rigidity, combined with the orthogonal reactivity of the carboxylic acid (for amide coupling) and the C3-bromide (for Suzuki/Buchwald couplings), makes it a critical "node" in medicinal chemistry SAR (Structure-Activity Relationship) campaigns.

However, sourcing this specific isomer presents a unique challenge: the N2-methyl indazole core is synthetically less accessible than the thermodynamic N1-isomer, leading to frequent supply shortages and "made-to-order" lead times.

Chemical Identity Card

| Property | Target Molecule (Acid) | Primary Commercial Precursor (Ester) |

| Chemical Name | 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid | Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate |

| CAS Number | 1638761-43-9 | 1434142-10-5 |

| Molecular Formula | C₉H₇BrN₂O₂ | C₁₀H₉BrN₂O₂ |

| Molecular Weight | 255.07 g/mol | 269.09 g/mol |

| Key Solubility | DMSO, DMF, MeOH (poor in water) | DCM, EtOAc, DMSO |

Supplier Availability & Sourcing Strategy

The "Make vs. Buy" Landscape

Market analysis reveals that while the Acid (CAS 1638761-43-9) is listed by several catalog vendors, it is frequently a "Synthesis on Demand" item with lead times of 2–4 weeks. Conversely, the Methyl Ester (CAS 1434142-10-5) is more commonly held in stock as a stable intermediate.

Recommendation: For rapid SAR iteration, purchase the Methyl Ester and perform an in-house hydrolysis. This strategy often reduces lead time by 14+ days and lowers material costs by 20–30%.

Verified Supplier List

The following vendors have been identified as having credible listings for these specific CAS numbers. Note: "Stock" status fluctuates; always request a Certificate of Analysis (CoA) before purchase.

| Supplier | Product Form | CAS Listed | Availability Status | Notes |

| BLD Pharm | Free Acid | 1638761-43-9 | Global Stock (Variable) | Ships from US/India/CN hubs. |

| Arctom | Free Acid | 1638761-43-9 | Flexible Sizes | Specializes in heterocyclic building blocks. |

| ChemScene | Methyl Ester | 1434142-10-5 | In-Stock | High purity (>98%) often available. |

| AiFChem | Free Acid | 1638761-43-9 | Synthesis on Demand | Good for bulk/process scale-up requests. |

| SynQuest | Methyl Ester | 1434142-10-5 | Catalog Item | Reliable US-based sourcing. |

Sourcing Decision Workflow

The following diagram illustrates the optimal decision logic for procuring this scaffold based on project timelines and scale.

Figure 1: Strategic sourcing workflow prioritizing time-to-delivery. The ester route is often the "fast track" for medicinal chemists.

Technical Evaluation: Synthesis & Impurity Profile

The Regioselectivity Challenge

The critical quality attribute (CQA) for this material is the N1 vs. N2 regiochemistry .

-

Thermodynamic Product: N1-methyl (impurity).

-

Kinetic Product: N2-methyl (target).

Most commercial synthesis routes involve the methylation of 3-bromo-indazole-6-carboxylate. Without strict process control, this reaction yields a mixture. Suppliers must use chromatographic separation or specific alkylation conditions (e.g., Meerwein’s salt or Mitsunobu conditions) to isolate the N2 isomer.

Warning: A low-quality supplier may provide a material contaminated with 5–10% of the N1-isomer. This isomer is difficult to separate after downstream coupling reactions.

Quality Control (QC) Protocol

Upon receipt of the material (Acid or Ester), validate identity and purity using the following parameters:

-

¹H NMR (DMSO-d₆):

-

N2-Methyl (Target): Look for a sharp singlet for the N-CH₃ group typically around 4.0–4.2 ppm .

-

N1-Methyl (Impurity): The N-CH₃ singlet usually appears upfield, around 3.8–3.9 ppm .

-

Diagnostic: The C7-H proton (adjacent to N1) will show different splitting/shift if N1 is substituted vs. unsubstituted.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV at 254 nm and 280 nm.

-

Experimental Protocol: Ester Hydrolysis

If sourcing the methyl ester (CAS 1434142-10-5), use this standardized protocol to generate the free acid. This method preserves the C3-Bromine bond, which is sensitive to harsh reductive conditions but stable to basic hydrolysis.

Objective: Convert Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate to the Free Acid.

Reagents:

-

Methyl ester precursor[1]

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

THF (Tetrahydrofuran)[1]

-

Methanol (MeOH)

-

1N HCl (for acidification)

Procedure:

-

Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:MeOH (approx. 10 mL/g).

-

Saponification: Add a solution of LiOH·H₂O (3.0 eq) dissolved in minimal water.

-

Reaction: Stir at Room Temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 255/257 amu).

-

Note: Avoid refluxing to prevent potential debromination or nucleophilic displacement of the bromide by hydroxide (though rare at C3).

-

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Dilute the aqueous residue with water.

-

Cool to 0°C and slowly acidify to pH ~3 with 1N HCl. The product usually precipitates as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Figure 2: Validated workflow for the hydrolysis of the methyl ester to the target acid.

References

-

Arctom Scientific. (2025). Product Catalog: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (CAS 1638761-43-9).[2][3][4] Retrieved from

-

BLD Pharm. (2025). Product Detail: BD751539 - 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid.[2][4] Retrieved from

-

ChemicalBook. (2025). Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate Supplier List. Retrieved from

-

BenchChem. (2025). Technical Note: Synthesis and Applications of Indazole Carboxylates. Retrieved from

-

Sigma-Aldrich. (2025). Catalog Search: Indazole Building Blocks. Retrieved from

Sources

The Tautomeric Dichotomy: A Technical Guide to 1H- and 2H-Indazole Carboxylic Acids

Executive Summary

In medicinal chemistry, the indazole scaffold represents a privileged structure, serving as a bioisostere for indole or purine systems. However, a critical yet often overlooked variable in lead optimization is the tautomeric distinction between 1H-indazole and 2H-indazole . While 1H-indazole is the thermodynamic dominant, the 2H-isomer offers unique hydrogen-bonding vectors and solubility profiles that can unlock novel IP space and binding modes.

This guide provides a rigorous technical analysis of the physicochemical, structural, and synthetic divergences between 1H- and 2H-indazole carboxylic acids, designed to support rational drug design.[1]

Part 1: Thermodynamic and Physicochemical Divergence

The core difference between the two isomers lies in their aromaticity and electronic distribution. Understanding this is the prerequisite for controlling their synthesis and predicting their biological behavior.

The Aromaticity Argument (Benzenoid vs. Quinoid)

The driving force behind the stability of indazole tautomers is the preservation of the benzene ring's aromaticity.

-

1H-Indazole (Benzenoid): In this tautomer, the proton resides on N1. The fused benzene ring maintains full aromatic character (Clar sextet preserved). This is the thermodynamically preferred state, generally more stable by 2.3 – 4.1 kcal/mol in the gas phase and solution.

-

2H-Indazole (Quinoid): The proton resides on N2. This forces the pi-electron system into a quinoid-like arrangement to maintain conjugation, disrupting the local aromaticity of the benzene ring. This results in higher internal energy and lower stability.

Acid-Base Profiling (pKa)

The position of the nitrogen proton drastically alters the acid-base properties, affecting pharmacokinetics (solubility, permeability).

| Property | 1H-Indazole | 2H-Indazole | Causality |

| Basicity (pKa of conjugate acid) | ~1.3 (Weaker Base) | ~2.0 - 3.0 (Stronger Base) | The N2 lone pair in 1H-indazole is less available due to delocalization. In 2H-indazole, the N1 lone pair is more localized. |

| Acidity (pKa of NH) | ~13.9 | Higher (Less Acidic) | Deprotonation of 1H-indazole yields a highly resonance-stabilized anion. |

| Dipole Moment | ~1.5 - 1.8 D | ~3.4 - 3.8 D | The quinoid structure of 2H-indazole creates a larger charge separation, increasing polarity. |

Hydrogen Bonding Vectors

For drug designers, the most critical distinction is the H-bond donor (HBD) and acceptor (HBA) vector.

-

1H-Indazole: HBD at N1; HBA at N2. Vector points away from the benzene ring fusion.

-

2H-Indazole: HBD at N2; HBA at N1. Vector points parallel to the benzene ring fusion.

Field Insight: Switching from a 1H- to a 2H-scaffold can rescue a lead compound where the N1-H points into a hydrophobic pocket, or conversely, where an N1-lone pair is required to accept a hydrogen bond from a backbone amide (e.g., in kinase hinge regions).

Part 2: Structural Visualization (Tautomerism)

The following diagram illustrates the tautomeric equilibrium and the electronic reconfiguration between the two forms.

Figure 1: Tautomeric equilibrium favoring the 1H-benzenoid structure.[2] Note the energy penalty associated with the 2H-quinoid form.

Part 3: Synthetic Divergence and Regioselectivity[1]

Synthesizing specific isomers of indazole carboxylic acids (e.g., indazol-1-yl-acetic acid vs. indazol-2-yl-acetic acid) requires distinct strategies. Direct alkylation of unsubstituted indazole is governed by the Curtin-Hammett principle and solvent effects.

Pathway A: N1-Selective Synthesis (Thermodynamic Control)

Mechanism: Under basic conditions, the indazole anion is formed. While the electron density is high at both nitrogens, alkylation at N1 preserves the benzenoid character of the transition state.

-

Reagents: NaH or Cs₂CO₃ / DMF / Alkyl Halide.

-

Outcome: Typically >90% N1-isomer.

Pathway B: N2-Selective Synthesis (Kinetic/Directed Control)

Mechanism: Achieving N2-selectivity is challenging because the N2-alkylated product is often less stable. Strategies include:

-

Meerwein Salts: Use of highly reactive alkylating agents (e.g., trimethyloxonium tetrafluoroborate) can kinetically favor N2.

-

Ring Closure (De Novo Synthesis): Constructing the ring with the substituent already on the nitrogen prevents isomer ambiguity.

-

Example: Condensation of 2-bromobenzaldehydes with primary amines followed by Copper-catalyzed cyclization.[3]

-

Experimental Protocol: Synthesis of Isomeric Indazole Carboxylic Acids

The following protocol describes the divergence in synthesizing N1 vs N2 acetic acid derivatives, a common linker in drug discovery.

Method A: N1-Indazol-1-yl-acetic acid (Standard Alkylation)

-

Reactants: Dissolve 1H-indazole (1.0 eq) in anhydrous DMF.

-

Base: Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 min.

-

Alkylation: Add methyl bromoacetate (1.1 eq) dropwise.

-

Reaction: Stir at RT for 3 hours. (Monitoring: TLC shows disappearance of SM).

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The N1-isomer elutes second (more polar due to H-bond donor availability) or first depending on the specific stationary phase interaction, but typically N1 is the major product (yield ~85%).

-

Hydrolysis: Treat ester with LiOH (THF/H2O) to yield the free acid.

Method B: N2-Indazol-2-yl-acetic acid (De Novo Cyclization)

Self-Validating Step: This method bypasses the separation of isomers by building the N2 bond explicitly.

-

Reactants: Mix 2-bromobenzaldehyde (1.0 mmol) and glycine methyl ester hydrochloride (1.2 mmol).

-

Catalyst: Add CuI (10 mol%) and Cs₂CO₃ (2.0 eq) in DMSO.

-

Cyclization Agent: Add NaN₃ (1.5 eq).

-

Conditions: Heat to 100°C for 12 hours.

-

Mechanism: Formation of imine -> Azide attack -> Denitrogenative cyclization -> N2-substituted indazole.

-

Hydrolysis: Standard LiOH hydrolysis yields the 2H-indazole-2-yl-carboxylic acid.

Part 4: Decision Matrix for Drug Design

When should you deploy 1H vs 2H indazole carboxylic acids?

Figure 2: Strategic decision tree for selecting indazole isomers in lead optimization.

Part 5: Structural Characterization (How to tell them apart)

Distinguishing these isomers is critical. Relying solely on LCMS is insufficient as they have identical masses.

-

1H-NMR (Diagnostic Signals):

-

1H-Indazole: The C3-H proton typically appears as a singlet around 8.0 - 8.2 ppm .

-

2H-Indazole: The C3-H proton is often deshielded, appearing downfield around 8.3 - 8.8 ppm due to the adjacent N2-substituent and quinoid current.

-

NOESY: In 1H-isomers, NOE is observed between the N1-alkyl group and C7-H. In 2H-isomers, NOE is observed between the N2-alkyl group and C3-H.

-

-

X-Ray Crystallography:

-

1H-COOH derivatives: Form "Head-to-Head" dimers via Carboxylic Acid O-H...O interactions.

-

2H-COOH derivatives: Often form supramolecular chains where the Carboxylic Acid O-H donates to the N1 of the adjacent molecule (since N1 is a free acceptor in the 2H form).

-

References

-

Teixeira, F. C., et al. (2006).[4] "Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives." Molecules, 11(11), 867-889.[4]

-

Catalán, J., et al. (1996). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60.

-

Gaunersdorfer, T., et al. (2022). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 2021-2030.

-

Alijaar, N., et al. (2021).[3] "Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles." The Journal of Organic Chemistry, 86(2), 1408–1418.

-

Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. (Context on Heterocycle pKa).

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The toxicological and physicochemical properties of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid have not been fully investigated.[1] The information and recommendations herein are synthesized from available data on structurally analogous compounds and established principles of laboratory safety. This guide must be used in conjunction with a comprehensive, site-specific risk assessment performed by qualified personnel.

Introduction: Navigating Safety in Novel Compound Research

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid are fundamental building blocks. However, their novelty often means that comprehensive safety and toxicological data are not yet available. The absence of a formal Material Safety Data Sheet (MSDS) necessitates a proactive and conservative approach to safety.

This guide provides a robust framework for the safe handling, storage, and disposal of this compound. By inferring potential hazards from a consensus of data on closely related bromo-indazole analogues, we establish a high-precaution safety protocol. The core principle is to treat the compound as potentially hazardous until proven otherwise, ensuring the highest level of protection for laboratory personnel and the environment.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of a reliable safety protocol.

| Property | Value | Source |

| Chemical Name | 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid | - |

| CAS Number | 1072944-73-3 | - |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [2] |

| Predicted XLogP3 | 2.0 - 2.1 | [1][2] |

| Physical Form | Assumed to be a solid (powder or crystals) | [3] |

| Predicted Boiling Point | 468.4±25.0 °C | [2] |

| Predicted Flash Point | 237.1±23.2 °C | [2] |

Inferred Hazard Identification and GHS Classification

A specific, validated Globally Harmonized System (GHS) classification for this compound is not publicly available. However, based on the consistent hazard profiles of numerous structural isomers and analogues, the following classification should be adopted as a conservative minimum.[2][3][4][5][6]

| Signal Word | Warning |

| Pictogram | |

| Hazard Statements | |

| H302 | Harmful if swallowed.[4][5][7][8] |

| H315 | Causes skin irritation.[2][3][4][5] |

| H319 | Causes serious eye irritation.[2][3][4][5] |

| H335 | May cause respiratory irritation.[2][3][4][5] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |

| P264 | Wash skin thoroughly after handling.[2][9] |

| P270 | Do not eat, drink or smoke when using this product.[9][10] |

| P271 | Use only outdoors or in a well-ventilated area.[2][9] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5][9] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][9] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9][11] |

| P405 | Store locked up.[7][9] |

| P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations.[9] |

Causality: The indazole core is a common scaffold in bioactive molecules, and halogenation (in this case, with bromine) can significantly impact toxicity. The carboxylic acid functional group can contribute to irritant properties. The consistent classification across multiple bromo-indazole analogues provides a high degree of confidence in this inferred profile.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—must be applied. As this is a novel research compound, engineering controls and PPE are paramount.

Engineering Controls

-

Primary Containment: All work involving the solid compound or its solutions must be conducted within a certified chemical fume hood.[12] The fume hood provides critical protection against inhalation of dust or aerosols and offers a contained space in case of a spill.

-

Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour, to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required at all times.[4] When there is a risk of splashing or handling larger quantities, a full-face shield should be worn in addition to goggles.[4]

-

Skin Protection:

-

Gloves: Nitrile gloves (minimum thickness of 0.11 mm) are recommended for incidental contact. For extended handling or immersion, consider heavier-duty gloves and consult manufacturer-specific permeation data. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid self-contamination.[6]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is mandatory. Ensure the coat is kept clean and laundered professionally.[5]

-

-

Respiratory Protection: If work must be performed outside a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required. Respirator use must be part of a formal respiratory protection program with fit-testing and training.

Protocols for Safe Handling, Storage, and Disposal

Safe Handling and Weighing Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

-

Designated Area: Cordon off a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: If weighing the solid, do so within the fume hood. Use a microbalance with a draft shield. Handle the material gently to avoid creating airborne dust.[6] Use anti-static weigh boats or paper.

-

Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped. If heating is required, use a controlled heating mantle and condenser.

-

Post-Handling: After handling, decontaminate spatulas and other equipment with an appropriate solvent. Wipe down the work area in the fume hood. Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[3][5] Storage at 2-8°C is recommended for analogous compounds and is a prudent measure for long-term stability.[3]

-

Security: The storage area should be locked and accessible only to authorized personnel.[9][12]

-

Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms and warnings.

Disposal

All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service, in full compliance with all local, state, and federal regulations.[8][12]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following workflow should be posted in the laboratory and reviewed regularly by all personnel.

Emergency Response Workflow for Accidental Exposure

Caption: Workflow for responding to accidental personnel exposure.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4][5]

Spill Response

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood on).

-

Control: Prevent the spill from spreading or entering drains.[12]

-

Cleanup (for small spills): Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[4] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety department.

Stability, Reactivity, and Toxicological Gaps

-

Reactivity: While specific data is unavailable, avoid contact with strong oxidizing agents, strong bases, and strong acids. The compound is expected to be stable under recommended storage conditions.[12]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

-

Toxicological Data Gaps: It is critical to acknowledge that no specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity for this compound are available in the public domain.[8][12] Therefore, it must be handled with the assumption that it could be highly toxic. The "harmful if swallowed" classification (H302) is a minimum precaution based on analogues; the actual toxicity could be greater.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel research compounds like 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is predicated on a deep-seated culture of safety. This guide provides a comprehensive framework, but it is not a substitute for critical thinking, rigorous training, and constant vigilance. By understanding the inferred hazards, implementing robust controls, and preparing for emergencies, researchers can confidently and safely advance the frontiers of science.

References

- Merck Millipore. (2023, August 22).

- ChemicalBook. (2025, October 14).

- BLD Pharm.

- Aaronchem. (2024, November 1). Safety Data Sheet for 6-bromo-2,7-dimethyl-2H-indazole.

- Fisher Scientific. (2023, August 25). Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid.

- CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Bromo-1H-indazole-4-carbaldehyde.

- Apollo Scientific. (2023, July 4). Safety Data Sheet for 4-Bromo-6-chloro-1H-indazole.

- ChemScene. (2025, December 25). Safety Data Sheet for 6-NITRO-5-METHYL (1H)INDAZOLE.

- BLD Pharm.

- ECHEMI. (2019, July 15). 4-BROMO (1H)

- Aaronchem. (2024, November 1). Safety Data Sheet for 5-Bromo-6-methoxy-2-methyl-2H-indazole.

- MilliporeSigma. (2025, November 6).

- PubChemLite. 3-bromo-2-methyl-2h-indazole-6-carboxylic acid.

- Sigma-Aldrich. 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Product Page.

- ECHEMI. 6-bromo-2-methylindazole-3-carboxylic acid Product Page.

- CymitQuimica. (2026, January 27). Safety Data Sheet for 5-Bromo-2-(phenylmethyl)-2H-indazole.

Sources

- 1. PubChemLite - 3-bromo-2-methyl-2h-indazole-6-carboxylic acid (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | 1021859-33-5 [sigmaaldrich.com]

- 4. aaronchem.com [aaronchem.com]

- 5. fishersci.es [fishersci.es]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aaronchem.com [aaronchem.com]

- 9. chemscene.com [chemscene.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate | 1434142-10-5 [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid price and purity

Technical Assessment: Sourcing and Quality Control of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Part 1: Executive Summary & Structural Significance

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a high-value pharmacophore intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors (TKIs).

Unlike its thermodynamic congener (1-methyl-1H-indazole), the 2-methyl-2H-indazole core possesses a quinoid-like resonance structure.[1] This specific regiochemistry significantly alters the electronic landscape of the molecule, affecting both its binding affinity in protein pockets and its solubility profile.

The Procurement Challenge: Commercial synthesis of methylated indazoles inherently produces a mixture of N1- (thermodynamic) and N2- (kinetic) isomers. The N2- isomer is often the minor product and is difficult to separate from the N1- impurity due to similar polarity. Consequently, "low cost" sources often contain 5–15% of the N1- isomer, which can lead to dead-end side products in downstream GMP synthesis.

Part 2: The Purity Challenge (Synthesis & Impurities)

To understand the price and purity dynamics, one must analyze the retrosynthetic origin of the impurity profile.

The Regioselectivity Problem

The methylation of 3-bromo-1H-indazole-6-carboxylic acid (or its ester) is the defining quality step.

-

Reaction: Alkylation with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

-

Outcome: Without specific directing groups, the N1-nitrogen is more nucleophilic in the thermodynamic limit, leading to the N1-methyl isomer.

-

The Target: The N2-methyl isomer (the target) is favored under specific kinetic conditions or steric steering, but rarely exceeds a 4:1 ratio in crude mixtures without advanced catalysis.

Impurity Profile Table

| Impurity Name | Structure Note | Origin | Detection Difficulty |

| N1-Isomer | 3-Bromo-1-methyl-1H-indazole-6-COOH | Regioisomer (Thermodynamic) | High: Co-elutes on standard C18 gradients. |

| Des-bromo | 2-methyl-2H-indazole-6-COOH | Incomplete bromination / Hydrogenolysis | Medium: Distinct Mass/UV shift. |

| 6-Ester | Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate | Incomplete hydrolysis (if saponified) | Low: distinct retention time. |

| Inorganic Salts | Cesium/Potassium salts | Residual from alkylation base | Low: Detected via ROI (Residue on Ignition). |

Part 3: Analytical Quality Control (The "How-To")

Trusting a Certificate of Analysis (CoA) for this compound without raw data is risky. The following self-validating protocol ensures the regiochemistry is correct.

Visualizing the QC Decision Tree

Caption: QC Workflow distinguishing chemical purity (HPLC) from regiochemical purity (NMR).

Definitive Regiochemistry via NMR

Standard 1H-NMR is often insufficient because the N-Methyl shift differs only slightly between isomers (approx. 4.0 ppm vs 4.1 ppm).

-

The Protocol: Run a 1D-NOESY or HMBC experiment.

-

N1-Isomer: The N-Methyl protons will show a correlation to the C7-H proton (the benzene ring proton).

-

N2-Isomer (Target): The N-Methyl protons will show a correlation to the C3-Br (no proton) or weak interactions with C3, but crucially , they are spatially distant from the benzene ring protons compared to the N1 isomer.

HPLC Method Parameters

-

Column: Agilent Zorbax Eclipse Plus C18 (100mm x 3.0mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 12 minutes.

-

Detection: UV at 254nm (aromatic) and 220nm (amide/acid).

-

Note: The N2 isomer typically elutes earlier than the N1 isomer on reverse-phase columns due to higher polarity (quinoid character).

Part 4: Sourcing & Pricing Dynamics

The price of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is non-linear. It behaves like a specialty building block rather than a commodity.

Estimated Market Pricing (2025/2026):

| Quantity | Purity Spec | Estimated Price Range (USD) | Sourcing Note |

| 1g - 5g | >95% (contains N1) | $150 - $300 | Catalog suppliers (often resellers). |

| 1g - 5g | >98% (N2 pure) | $400 - $650 | Specialist synthesis houses. |

| 100g+ | >98% | $2,500 - $4,000 | Custom manufacturing required. |

Why the variance? Cheap material ($150 range) is often the "crude" precipitate from the methylation reaction, containing 10-15% N1-isomer. High-quality material requires column chromatography or multiple recrystallizations, driving labor costs up.

Part 5: Remediation Protocol (Purification)

If you have purchased "dirty" material (85-90% purity) and need to upgrade it to >98% for biological assays, use this recrystallization protocol.

Protocol: Selective Crystallization of N2-Indazole

-

Dissolution: Dissolve 10g of crude mixture in minimal boiling Ethyl Acetate (approx. 80-100mL).

-

Reflux: Ensure complete dissolution. If insolubles remain, filter hot.

-

Anti-solvent: Slowly add n-Heptane (approx. 30-40mL) while maintaining reflux until the solution turns slightly turbid.

-

Cooling: Remove from heat and let cool to room temperature slowly (over 2 hours). Then move to 4°C fridge for 12 hours.

-

Filtration: Filter the precipitate. The N2-isomer (target) usually crystallizes out first due to higher lattice energy in this solvent system, while the N1-isomer remains in the mother liquor.

-

Validation: Check the filter cake via HPLC. Repeat if N1 > 1%.

References

-

Alam, F., & Keating, J. J. (2021).[2] Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][4][2][5] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[2] Retrieved from [Link][2]

-

SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academia.edu [academia.edu]

Methodological & Application

Application Note: High-Yield Hydrolysis of Methyl 3-Bromo-2-methyl-2H-indazole-6-carboxylate

Executive Summary

Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently serving as core structural motifs in kinase inhibitors and anti-inflammatory therapeutics[1]. The functionalization of the indazole core often requires the use of orthogonal protecting groups, with methyl esters being the most ubiquitous for carboxylic acid protection at the C6 position. This application note details a highly efficient, base-catalyzed hydrolysis (saponification) protocol to convert methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate into its corresponding free carboxylic acid. By utilizing a ternary solvent system (THF/MeOH/H2O) and Lithium Hydroxide (LiOH), this method ensures complete conversion while preserving the integrity of the halogenated heterocyclic core.

Chemical & Physical Parameters

Before initiating the protocol, it is critical to understand the physicochemical constraints of the substrate. The 2H-indazole core is highly lipophilic, which dictates the necessity of a mixed-solvent system for successful hydrolysis[2].

Table 1: Substrate and Product Specifications

| Parameter | Specification |

| Starting Material | Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate |

| CAS Number | 1434142-10-5[2] |

| Molecular Formula | C₁₀H₉BrN₂O₂ |

| Molecular Weight | 269.09 g/mol [2] |

| Target Product | 3-bromo-2-methyl-2H-indazole-6-carboxylic acid |

| Reaction Type | Base-Catalyzed Ester Hydrolysis (Saponification) |

Mechanistic Rationale & Causality

The hydrolysis of complex, halogenated heterocyclic esters requires a delicate balance between reactivity and functional group tolerance. While acidic hydrolysis is possible, basic saponification using LiOH is the gold standard for this transformation[3].

-

Causality of the Solvent System (THF/MeOH/H₂O): The lipophilic 3-bromo-2-methyl-2H-indazole core exhibits poor aqueous solubility. Tetrahydrofuran (THF) acts as the primary solubilizer for the ester. Water is both the solvent for the hydroxide source and a stoichiometric reactant. Methanol (MeOH) serves as a critical phase-transfer cosolvent that bridges the highly polar aqueous LiOH with the organic phase, preventing the reaction from stalling in a biphasic suspension[3][4].

-

Causality of the Base (LiOH): LiOH is a milder base compared to NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at room temperature without degrading the substrate[3][5].

Table 2: Reagent Stoichiometry

| Reagent | Equivalents | Volume Ratio | Function |

| Indazole Ester | 1.0 eq | N/A | Substrate |

| LiOH·H₂O | 3.0 eq | N/A | Hydrolyzing Base / Nucleophile |

| THF | N/A | 3 vol | Primary Organic Solvent |

| MeOH | N/A | 1 vol | Phase-Transfer Cosolvent |

| Deionized H₂O | N/A | 1 vol | Aqueous Base Carrier |

| 1M HCl (aq) | To pH 2–3 | N/A | Acidifying / Protonating Agent |

Saponification Workflow

Experimental workflow for the basic hydrolysis of indazole-6-carboxylate.

Step-by-Step Protocol

Step 1: Substrate Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 30 mL THF and 10 mL MeOH per gram of substrate). Stir at 400 rpm until the solid is completely dissolved.

Step 2: Base Preparation & Addition In a separate vial, dissolve LiOH·H₂O (3.0 eq) in Deionized Water (1 volume relative to MeOH, e.g., 10 mL). Cool the organic substrate solution to 0–5 °C using an ice bath. Add the aqueous LiOH solution dropwise over 5–10 minutes to prevent localized exotherms.

Step 3: Saponification Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 1:1) or LC-MS until the starting material is fully consumed[5].

Step 4: Concentration Transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (water bath temperature <35 °C)[6]. Critical Action: Do not evaporate to total dryness; leave the aqueous layer intact to keep the lithium carboxylate salt in solution.

Step 5: Acidification & Precipitation Cool the remaining aqueous solution to 0–5 °C. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2–3 (verify with pH paper)[6]. The product, 3-bromo-2-methyl-2H-indazole-6-carboxylic acid, will precipitate as a white to off-white solid.

Step 6: Isolation Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride salts. Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure carboxylic acid.

Self-Validating Quality Control & Troubleshooting (E-E-A-T Insights)

To ensure this protocol acts as a self-validating system, researchers must monitor specific physical checkpoints during the workflow:

-

Temperature Control & Halogen Stability: The 3-bromo position on the indazole ring is generally stable to aqueous LiOH at room temperature. However, applying excessive heat (e.g., refluxing >60 °C) can trigger unwanted nucleophilic aromatic substitution (SNAr) or halogen-dance side reactions. Strict adherence to ambient temperature (20–25 °C) is required to maintain the structural integrity of the bromo group[7].

-

Preventing "Oiling Out" During Acidification: If the product forms a gummy oil instead of a crystalline precipitate upon the addition of HCl, it is a direct result of residual THF or MeOH remaining in the aqueous phase. The organic solvents increase the solubility of the free acid, preventing clean crystallization. To fix this, ensure complete removal of organic volatiles during the rotary evaporation step prior to acidification[6].

-

Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, the THF may have evaporated during the reaction, causing the highly lipophilic ester to precipitate out of the reactive aqueous phase. Ensure the reaction vessel is properly sealed during the saponification step.

References

-

Thieme-Connect. "Carboxyl Protecting Groups: Methyl Esters and Derivatives". Synthesis Reviews. Available at: [Link][3]

-

SciSpace / RSC. "Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity". Chemical Science. Available at:[Link][7]

-

NIH / ACS. "Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors". J Med Chem. Available at: [Link][5]

-

ACS Publications. "Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated". J Med Chem. Available at: [Link][4]

Sources

- 1. Methyl 5-nitro-1H-indazole-6-carboxylate|CAS 152626-88-5 [benchchem.com]

- 2. methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate [cymitquimica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

Application Note: Synthesis of Kinase Inhibitors Utilizing 3-Bromo-2-methyl-2H-indazole-6-carboxylic Acid

Abstract & Strategic Value

The 2H-indazole scaffold has emerged as a privileged structure in kinase inhibitor discovery, distinct from its 1H-indazole tautomer found in drugs like Axitinib. The N2-methylated core, specifically 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid , offers a pre-functionalized, tautomerically fixed platform for rapid library generation.

This application note details the modular synthesis of Type I and Type II kinase inhibitors using this core. The 3-bromo position serves as a vector for hinge-binding motifs (via Suzuki-Miyaura coupling), while the 6-carboxylic acid allows for the extension of solubilizing tails or solvent-front interactions (via amide coupling). This guide provides validated protocols, mechanistic insights, and troubleshooting strategies to maximize yield and purity.

The Indazole Scaffold in Kinase Drug Design

Kinase inhibitors typically target the ATP-binding pocket. The 2-methyl-2H-indazole core mimics the adenine ring of ATP, allowing for critical hydrogen bonding interactions with the kinase hinge region.

-

C3 Position (Bromine handle): Targets the hydrophobic back pocket or the gatekeeper residue. Functionalization here dictates kinase selectivity (e.g., VEGFR vs. FGFR).

-

C6 Position (Carboxylic Acid handle): Points towards the solvent-exposed region. This is ideal for attaching hydrophilic groups (morpholines, piperazines) to improve ADME properties (solubility, permeability).

-

N2-Methyl Group: Locks the tautomeric state, preventing the "promiscuous binder" phenotype often seen with unsubstituted 1H-indazoles and improving lipophilicity/permeability.

Retrosynthetic Workflow

The synthesis is modular. While the order of operations can vary, Route A (C3 Functionalization

Figure 1: Preferred modular synthetic route for 2H-indazole kinase inhibitors.

Experimental Protocols

Protocol A: C3-Hinge Binder Installation (Suzuki-Miyaura Coupling)

This step introduces the aryl or heteroaryl ring that binds to the kinase hinge. The 2-methyl group can exert steric pressure; therefore, highly active catalyst systems are recommended.

Reagents & Materials:

-

Substrate: 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid (or its methyl ester).

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).[3]

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the 3-bromoindazole substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).

-

Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon or Nitrogen for 5–10 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

-

Catalyst Addition: Add the Pd catalyst rapidly against a positive pressure of inert gas. Seal the vessel immediately.

-

Reaction:

-

Microwave: Heat to 120°C for 30–60 minutes.

-

Thermal: Heat to 90°C (oil bath) for 4–12 hours.

-

-

Monitoring: Check via LC-MS. Look for the disappearance of the bromide peak (M+H patterns 79Br/81Br) and appearance of the biaryl product.

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1] Dilute filtrate with water, adjust pH to ~3-4 (if using free acid) with 1N HCl, and extract with EtOAc (3x).

-

Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via Flash Chromatography (DCM/MeOH gradient for acids; Hex/EtOAc for esters).

Expert Insight: If the boronic acid contains basic amines (e.g., pyridine, pyrazole), use K₃PO₄ instead of carbonate to prevent catalyst inhibition. If the substrate is the free acid, ensure the pH during workup allows for extraction (isoelectric point consideration).

Protocol B: C6-Tail Extension (Amide Coupling)

This step modulates physicochemical properties. If the starting material from Protocol A was an ester, perform a hydrolysis step (LiOH, THF/H₂O) before proceeding.

Reagents & Materials:

-

Substrate: 3-Aryl-2-methyl-2H-indazole-6-carboxylic acid.

-

Amine: Primary or secondary amine (1.2 equiv).

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

-

Base: DIPEA (Diisopropylethylamine, 3.0 equiv).

-

Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes. Color change to yellow/orange is typical.

-

Coupling: Add the amine (1.2 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the formation of the amide bond (mass shift +Amine -H₂O).

-

Workup:

-

Method A (Precipitation): Pour the reaction mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water.

-

Method B (Extraction): Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid), water, and brine.

-

-

Purification: Recrystallization or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove urea byproducts from HATU.

Data Presentation & Analysis

Expected Yields & Conditions Comparison

The following table summarizes typical yields based on the electronic nature of the coupling partners.

| Reaction Step | Substrate Type | Conditions | Typical Yield | Critical Notes |

| Suzuki (C3) | Electron-Rich Boronic Acid (e.g., 4-OMe-Ph) | Pd(dppf)Cl₂, Na₂CO₃, 90°C | 85-95% | Fast reaction; minimal homocoupling. |

| Suzuki (C3) | Heteroaryl Boronic Acid (e.g., Pyrazole) | Pd(dppf)Cl₂, K₃PO₄, 100°C | 60-75% | Requires stronger base; longer reaction time. |

| Amide (C6) | Primary Aliphatic Amine | HATU, DIPEA, RT | 80-90% | Very clean; complete < 2 hours. |

| Amide (C6) | Electron-Deficient Aniline | T3P, Pyridine, 60°C | 50-70% | HATU often fails; T3P/Pyridine is superior here. |

Analytical Validation

-

1H NMR Signature: The N2-Methyl group is a distinct singlet appearing around 4.10 – 4.25 ppm . This is a diagnostic peak to confirm the 2H-tautomer is intact and not alkylated at N1 (which would appear upfield ~4.0 ppm).

-

LC-MS: 3-Bromo precursor shows a 1:1 isotopic doublet (M, M+2). Successful Suzuki coupling results in the loss of this pattern.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Protodeboronation of Heteroaryl Boronic Acids

-

Symptom: Low yield in Suzuki step; recovery of unreacted bromide.

-

Cause: 2-pyridyl and 5-membered heteroaryl boronic acids are unstable under heat/base.

-

Solution: Switch to Pd(dtbpf)Cl₂ (highly active catalyst) to lower the reaction temperature or use boronic esters (pinacol) which are more stable than acids.

Issue 2: Regioselectivity in Amide Coupling

-

Context: If the C3 substituent also contains a carboxylate.

-

Solution: The C6-carboxylic acid on the indazole core is generally less sterically hindered than positions on orthogonal rings, but protection strategies (using the C6-methyl ester starting material) are safer.

Issue 3: Solubility of the Core

-

Observation: The 6-carboxylic acid intermediate can be poorly soluble in DCM/EtOAc.

-

Solution: Use THF/MeOH mixtures for workups or proceed directly to the amide coupling in DMF without isolating the dry solid (telescoped synthesis), provided the Suzuki base is neutralized.

References

-

Schoene, J. et al. (2019).[4] "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors." ChemMedChem, 14(16), 1514–1527. Link

-

BenchChem. (2025).[1][3][5] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine." (Analogous chemistry for N-methylated heterocycles). Link

-

Lier, F. et al. (2011). "Discovery of indazoles as inhibitors of Tpl2 kinase."[6] Bioorganic & Medicinal Chemistry Letters, 21(18), 5370-5373. Link

-

Hu, Y. et al. (2016). "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." ACS Medicinal Chemistry Letters, 7(10), 890–895. Link

-

ChemicalBook. (2025). "Methyl 3-bromo-2-methyl-2H-indazole-6-carboxylate Product Properties." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 72. Probing 2H‐Indazoles as Template for SGK1, Tie2 and SRC Kinase Inhibitors • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Cross-coupling reactions of 3-bromoindazoles in medicinal chemistry

Application Note: Precision Cross-Coupling Reactions of 3-Bromoindazoles in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

The indazole scaffold is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine systems. It is ubiquitous in kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of ion channels. While N1 and N2 functionalizations are straightforward, C3-functionalization remains the critical vector for accessing novel chemical space.

3-Bromoindazole is the primary linchpin for these transformations. However, its reactivity is tempered by the electron-rich nature of the pyrazole ring and the potential for competitive N-arylation or hydrodebromination. This guide provides field-proven protocols to overcome these lethargic reaction kinetics and selectivity issues.

Part 2: Mechanistic Considerations & Protecting Group Strategy

Before initiating coupling, the electronic environment of the C3-Br bond must be tuned via N-protection. The choice of protecting group (PG) dictates the catalyst turnover number (TON) and the rate of oxidative addition.

The Protecting Group Matrix

| Protecting Group (N1) | Electronic Effect | C3-Br Reactivity | Stability | Recommended For |

| Hydrogen (Free NH) | Amphoteric | Low (Poisoning risk) | N/A | Microwave Suzuki; Aqueous media |

| Methyl / Alkyl | Electron Donating (+I) | Moderate | High | Permanent functionalization |

| Boc (tert-butoxycarbonyl) | Electron Withdrawing (-I, -M) | High (Facilitates Ox. Add.) | Low (Acid/Base labile) | Buchwald-Hartwig; Stille |

| SEM / THP | Weakly Donating | Moderate-High | Moderate | Lithiation/Coupling sequences |

| Tosyl (Ts) | Strong E-Withdrawing | Very High | Moderate | Difficult substrates; Sonogashira |

Expert Insight: For challenging couplings (e.g., bulky amines or electron-rich boronic acids), use N1-Boc or N1-Tosyl protection. The electron-withdrawing nature pulls density from the pyrazole ring, making the C3-Br bond more electrophilic and accelerating the oxidative addition step to Pd(0).

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 3-arylindazoles avoiding protodebromination.

The Challenge: 3-bromoindazoles are prone to hydrodebromination (replacement of Br with H) rather than coupling, especially with hindered boronic acids. The Solution: Use of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which form a monolithic Pd-ligand species that accelerates transmetallation.

Materials:

-

3-Bromo-1-(phenylsulfonyl)-1H-indazole (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, 2M aq. solution)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1,4-dioxane. Stir at RT for 5 mins until the solution turns yellow/orange (formation of active L-Pd(0) species).

-

Addition: Add the 3-bromoindazole and arylboronic acid to the reaction vessel.

-

Solvent/Base: Add the remaining dioxane and the aqueous K₃PO₄ solution.

-

Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

-

Reaction: Seal and heat at 80°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine motifs common in kinase inhibitors.

The Challenge: Pd-catalyst poisoning by the indazole nitrogens and competitive binding of the amine nucleophile. The Solution: Use RuPhos or BrettPhos precatalysts which are specifically designed to prevent amine binding to the metal center off-cycle.

Materials:

-

3-Bromo-1-methyl-1H-indazole (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 or Pd₂(dba)₃/RuPhos (2 mol% Pd)

-

Base: LiHMDS (2.5 equiv, 1M in THF) or Cs₂CO₃ (3.0 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Loading: Add Pd source, Ligand (if not using G3 precatalyst), and base (if solid Cs₂CO₃).

-

Substrates: Add 3-bromoindazole and amine.

-

Solvent: Add anhydrous solvent via syringe.

-

Activation: If using LiHMDS (liquid base), add dropwise last.

-

Reaction: Heat at 65–80°C for 16 hours.

-

Note: For volatile amines, use a sealed pressure tube.

-

-

Quench: Cool to RT, quench with sat. NH₄Cl.

-

Workup: Extract with EtOAc. Warning: Indazole amines can be polar; check aqueous layer by LCMS.

Protocol C: Sonogashira Coupling (Alkynylation)

Target: Synthesis of rigid alkyne linkers.

The Challenge: Copper-mediated homocoupling of the alkyne (Glaser coupling) and sluggish reactivity of the C3-Br. The Solution: A "Copper-Free" variant is often preferred for 3-bromoindazoles to reduce side reactions, but if reactivity is low, use the standard Pd/Cu system with a strong base.

Materials:

-

3-Bromo-1-Boc-indazole (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Et₃N (degassed, used as solvent or co-solvent with DMF)

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-bromoindazole in DMF/Et₃N (3:1 ratio).

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.

-

Degassing: Sparge vigorously with Argon for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne slowly via syringe.

-

Reaction: Heat at 90°C for 2–6 hours.

-

Monitoring: Watch for the formation of a dark precipitate (Et₃N·HBr salts).

-

-

Workup: Dilute with water, extract with Et₂O (avoids DMF dragging). Wash organic layer with 5% LiCl solution to remove residual DMF.

Part 4: Visualization of Optimization Logic

The following decision tree illustrates the logical flow for optimizing a failed cross-coupling reaction on a 3-bromoindazole substrate.

Caption: Diagnostic workflow for optimizing 3-bromoindazole cross-coupling. Blue path indicates kinetic issues; Yellow path indicates chemoselectivity issues.

Part 5: Case Study - Axitinib Intermediate

Context: Axitinib (Inlyta) is a VEGFR inhibitor. A key intermediate is a 3-vinylindazole. While early routes utilized amide coupling, modern approaches utilize Heck or Suzuki vinylation of 3-bromoindazoles.

Reaction: Heck Coupling of 3-bromo-1H-indazole with butyl acrylate.

-

Observation: The reaction is notoriously difficult due to the free NH.

-

Optimization:

-

Solvent: DMF is required for solubility.

-

Additives: Addition of TBAB (Tetrabutylammonium bromide) stabilizes the Pd-nanoparticles and prevents catalyst deactivation.

-

Outcome: The use of Pd(OAc)₂/PPh₃ with TBAB allows the coupling to proceed in >85% yield, establishing the C3-alkene bond essential for the styryl motif in Axitinib.

-

Part 6: References

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: Current Organic Chemistry. URL:[Link]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles... synthesis of axitinib. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

Buchwald-Hartwig Amination of 3-Bromoindazoles: Catalyst Screening and Substrate Scope. Source: Journal of Organic Chemistry (General Reference for RuPhos usage). URL:[Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles (Comparative reactivity). Source: Heterocycles.[2][3][4][5][6] URL:[Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery (Review). Source: Molecules (MDPI). URL:[Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: Fragment-Based Drug Design Targeting the Indazole Carboxylic Acid Scaffold

Abstract

This application note details a robust workflow for utilizing indazole carboxylic acids as privileged scaffolds in Fragment-Based Drug Design (FBDD). Unlike generic fragment libraries, indazole carboxylic acids offer a unique "warhead-and-handle" duality: the carboxylic acid moiety serves as an electrostatic anchor (mimicking phosphate/aspartate) or a synthetic handle for rapid elaboration, while the indazole core provides a rigid, H-bond-rich scaffold. This guide addresses critical challenges—specifically tautomeric ambiguity (1H vs. 2H) , pH-dependent solubility , and regioselective functionalization —providing validated protocols for NMR screening and synthetic optimization.

Introduction: The Indazole Advantage

The indazole ring system is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs like Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor). In the context of FBDD, indazole carboxylic acids are exceptionally high-value starting points due to three intrinsic properties:

-

Vectorial Growth: The bicyclic core allows growth in distinct vectors (C3, N1, C4-C7), enabling precise probing of sub-pockets.

-

Electrostatic Anchoring: The carboxylic acid (

) forms strong salt bridges with lysine or arginine residues in the binding pocket, often serving as a "hotspot" binder. -

Tautomeric Versatility: The core exists in a dynamic equilibrium between 1H- and 2H-tautomers. While the 1H-form is thermodynamically preferred in solution, the 2H-form is often the bioactive conformation in kinase hinge regions.

Critical Consideration: Tautomerism

Failure to account for tautomerism leads to incorrect docking models and SAR disconnects.

-

1H-Indazole: Benzenoid structure; thermodynamically stable.[1][2]

-

2H-Indazole: Quinonoid structure; often stabilized by specific protein environments.

Phase I: Library Design & Fragment Selection

When curating an indazole carboxylic acid library, strict adherence to physicochemical criteria is required to prevent false positives (aggregation) and ensure synthetic tractability.

Table 1: Selection Criteria for Indazole Acid Fragments

| Parameter | Target Range | Rationale |

| Molecular Weight | 160 – 250 Da | Allows room for "heavy" atom addition during optimization (Rule of 3). |

| cLogP | 0.5 – 2.0 | Acids are polar; core lipophilicity balances permeability. |

| PSA (Polar Surface Area) | < 80 Ų | Ensures ligand efficiency (LE) remains high. |

| pKa (Acid) | 3.5 – 4.8 | Determines ionization state at physiological pH (7.4). |

| Solubility | > 1 mM (PBS) | Essential for NMR/SPR screening without aggregation. |

Phase II: Screening Protocols

Screening acidic fragments requires specific buffer controls to manage protonation states. We utilize Ligand-Observed NMR (STD-NMR) as the primary filter due to its sensitivity to weak binders (

Protocol A: pH-Modulated STD-NMR Screening

Objective: Detect binding and determine if the interaction is driven by the anionic carboxylate or the neutral scaffold.

Materials:

-

Instrument: 600 MHz NMR with Cryoprobe.

-

Protein: 10-20

M (unlabeled). -

Ligand: 500

M Indazole Carboxylic Acid fragment. -

Buffer:

saline buffer (phosphate or Tris-d11).

Step-by-Step Methodology:

-

Solubility Check: Dissolve fragment in

-DMSO (50 mM stock). Dilute to 500 -

Sample Preparation:

-

Reference: 500

M ligand in buffer (no protein). -

Test: 500

M ligand + 10

-

-

Acquisition (Standard):

-

Pulse sequence: stddiff (Bruker/Varian standard).

-

On-resonance irradiation: 0.0 – -1.0 ppm (Protein methyls).

-

Off-resonance irradiation: 30 ppm.

-

Saturation time: 2.0 seconds.

-

-

The "pH Swing" Validation (Self-Validating Step):

-

Run 1: pH 7.4 (Carboxylate is

). -

Run 2: pH 5.5 (Shift equilibrium toward neutral

, if protein tolerates). -

Analysis: If STD signal intensity drops significantly at pH 5.5, the binding is likely driven by an electrostatic salt bridge (the "Anchor"). If signal remains constant, binding is driven by the indazole core (hydrophobic/H-bond).

-

Note: Indazole protons (H3, H4-H7) usually appear between 7.0–8.5 ppm. Ensure water suppression (Excitation Sculpting) does not attenuate these signals.

Visualization: The Screening Workflow

The following diagram illustrates the decision logic for hit validation.

Figure 1: Logic flow for screening indazole carboxylic acid fragments, emphasizing QC and validation steps.

Phase III: Synthetic Optimization (Hit-to-Lead)

Once a hit is validated, the carboxylic acid becomes the primary handle for "Fragment Growing." However, the indazole ring presents a regioselectivity challenge during alkylation.

Challenge: N1 vs. N2 Regioselectivity

Alkylation of indazoles often yields a mixture of N1- and N2-substituted products.[1]

-

N1-Alkylation: Generally thermodynamically favored.[1]

-

N2-Alkylation: Often kinetically favored or accessible via specific protecting group strategies.

Protocol B: Regioselective Functionalization

Scenario: You have a 3-carboxy-indazole hit and need to grow from the Nitrogen to reach a hydrophobic pocket.

1. N1-Selective Alkylation (Thermodynamic Control):

-

Reagents:

(Base), DMF (Solvent), Alkyl Halide ( -

Conditions: Heat to 60-80°C.

-

Mechanism: The N1-anion is thermodynamically more stable.[1]

-

Yield: Typically >80% N1-isomer.[3]

2. N2-Selective Alkylation (Kinetic/Transient Control):

-

Strategy: Use of the Meerwein reagent (

) often favors N2 methylation. -

Alternative: Transient protection of N1 (e.g., THP group), functionalize C3/C4, then deprotect.

3. Amide Coupling (The -COOH Handle):

-

Reagents: HATU or T3P (Propylphosphonic anhydride).

-

Base: DIPEA.

-

Solvent: DMF/DMA.

-

Critical Step: Pre-activation of the acid for 5 mins is crucial. Indazole-3-carboxylic acids can be sterically hindered if there is a substituent at position 4.

Visualization: Synthetic Pathways

This diagram outlines how to diverge the synthesis based on the structural biology data.

Figure 2: Divergent synthetic strategies for optimizing the indazole acid hit.

Case Study Application: Hsp90 Inhibition

Context: Hsp90 is a chaperone protein with an ATP-binding pocket. Fragment: Indazole-3-carboxylic acid.[4][5][6][7] Discovery:

-

Screening: STD-NMR identified the fragment binding in the ATP pocket.

-

X-ray: Confirmed the indazole ring stacks with Phe138, and the carboxylic acid forms water-mediated H-bonds (mimicking the phosphate of ATP).

-

Optimization:

-

The acid was converted to a carboxamide (Path A in Fig 2) to pick up interactions with Asn51.

-

A benzyl group was added to N1 (Path B in Fig 2) to fill a hydrophobic sub-pocket. Result: Affinity improved from

(Fragment) to

-

References

-

BenchChem. (2025).[7] Literature review on the discovery of indazole-containing compounds. Retrieved from

-

Frontiers in Molecular Biosciences. (2020). Fragment-Based Drug Discovery by NMR: Where Are the Successes and Where Can It Be Improved? Retrieved from

-

National Institutes of Health (PubMed). (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.[8] Bioorg Med Chem Lett.[8] Retrieved from

-

MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.[2][6][7][8][9][10][11][12][13][14][15][16] Retrieved from

-

BenchChem. (2025).[7] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. iris.unina.it [iris.unina.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 13. physoc.org [physoc.org]

- 14. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Indazole Methyl Ester Hydrolysis

Overview & Diagnostic Workflow